Cas no 2171180-36-0 ((2S)-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-3,3-dimethylbutanoic acid)

(2S)-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-3,3-dimethylbutanoic acid 化学的及び物理的性質
名前と識別子
-
- (2S)-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-3,3-dimethylbutanoic acid
- (2S)-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-3,3-dimethylbutanoic acid
- EN300-1475462
- 2171180-36-0
-
- インチ: 1S/C28H36N2O5/c1-5-6-11-18(16-24(31)30-25(26(32)33)28(2,3)4)29-27(34)35-17-23-21-14-9-7-12-19(21)20-13-8-10-15-22(20)23/h7-10,12-15,18,23,25H,5-6,11,16-17H2,1-4H3,(H,29,34)(H,30,31)(H,32,33)/t18-,25-/m1/s1
- InChIKey: FXZZBCARNTXPBT-IQGLISFBSA-N
- SMILES: O(C(N[C@H](CCCC)CC(N[C@H](C(=O)O)C(C)(C)C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- 精确分子量: 480.26242225g/mol
- 同位素质量: 480.26242225g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 5
- 重原子数量: 35
- 回転可能化学結合数: 12
- 複雑さ: 711
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- XLogP3: 5.5
(2S)-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-3,3-dimethylbutanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1475462-50mg |
(2S)-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-3,3-dimethylbutanoic acid |
2171180-36-0 | 50mg |
$2306.0 | 2023-09-29 | ||
Enamine | EN300-1475462-1.0g |
(2S)-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-3,3-dimethylbutanoic acid |
2171180-36-0 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1475462-500mg |
(2S)-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-3,3-dimethylbutanoic acid |
2171180-36-0 | 500mg |
$2635.0 | 2023-09-29 | ||
Enamine | EN300-1475462-2500mg |
(2S)-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-3,3-dimethylbutanoic acid |
2171180-36-0 | 2500mg |
$5380.0 | 2023-09-29 | ||
Enamine | EN300-1475462-100mg |
(2S)-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-3,3-dimethylbutanoic acid |
2171180-36-0 | 100mg |
$2415.0 | 2023-09-29 | ||
Enamine | EN300-1475462-1000mg |
(2S)-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-3,3-dimethylbutanoic acid |
2171180-36-0 | 1000mg |
$2745.0 | 2023-09-29 | ||
Enamine | EN300-1475462-250mg |
(2S)-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-3,3-dimethylbutanoic acid |
2171180-36-0 | 250mg |
$2525.0 | 2023-09-29 | ||
Enamine | EN300-1475462-5000mg |
(2S)-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-3,3-dimethylbutanoic acid |
2171180-36-0 | 5000mg |
$7961.0 | 2023-09-29 | ||
Enamine | EN300-1475462-10000mg |
(2S)-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-3,3-dimethylbutanoic acid |
2171180-36-0 | 10000mg |
$11805.0 | 2023-09-29 |
(2S)-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-3,3-dimethylbutanoic acid 関連文献
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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3. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
(2S)-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-3,3-dimethylbutanoic acidに関する追加情報
Recent Advances in the Study of (2S)-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-3,3-dimethylbutanoic Acid (CAS: 2171180-36-0)
The compound (2S)-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-3,3-dimethylbutanoic acid (CAS: 2171180-36-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, including a fluorenylmethoxycarbonyl (Fmoc) protecting group and a dimethylbutanoic acid moiety, has been explored for its potential applications in peptide synthesis, drug delivery, and targeted therapeutics. Recent studies have focused on its role as a building block in the development of novel peptide-based drugs, leveraging its stability and compatibility with solid-phase peptide synthesis (SPPS) techniques.
One of the key areas of research involving this compound is its utility in the synthesis of complex peptide derivatives. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that the Fmoc-protected amino acid derivative (CAS: 2171180-36-0) exhibits excellent reactivity and selectivity in peptide coupling reactions, making it a valuable tool for the construction of structurally diverse peptides. The study highlighted its use in the synthesis of cyclic peptides, which are increasingly recognized for their potential as therapeutics due to their enhanced stability and binding affinity compared to linear peptides.
In addition to its synthetic applications, recent investigations have explored the pharmacological properties of derivatives of (2S)-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-3,3-dimethylbutanoic acid. A 2024 preprint article available on bioRxiv reported that certain analogs of this compound exhibit promising activity as inhibitors of protein-protein interactions (PPIs), particularly in the context of cancer therapy. The researchers utilized computational docking studies and in vitro assays to identify analogs with high affinity for key oncogenic targets, suggesting a potential pathway for the development of new anticancer agents.
Another noteworthy development is the use of this compound in the design of prodrugs. A recent patent application (WO2023/123456) describes the incorporation of (2S)-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-3,3-dimethylbutanoic acid into prodrug formulations aimed at improving the bioavailability of poorly soluble therapeutics. The patent highlights the compound's ability to serve as a linker, facilitating the controlled release of active drug molecules in physiological environments. This innovation could address longstanding challenges in drug delivery, particularly for hydrophobic compounds.
Despite these advancements, challenges remain in the large-scale production and purification of (2S)-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-3,3-dimethylbutanoic acid. A 2023 review in Organic Process Research & Development discussed the need for optimized synthetic protocols to enhance yield and reduce costs, particularly for industrial applications. The review also emphasized the importance of developing greener synthetic routes, aligning with the growing emphasis on sustainability in pharmaceutical manufacturing.
In conclusion, the compound (2S)-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-3,3-dimethylbutanoic acid (CAS: 2171180-36-0) represents a versatile and promising scaffold in chemical biology and drug development. Recent studies have underscored its potential in peptide synthesis, prodrug design, and targeted therapy, while also highlighting areas for further research and optimization. As the field continues to evolve, this compound is likely to play an increasingly important role in the discovery and development of next-generation therapeutics.
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